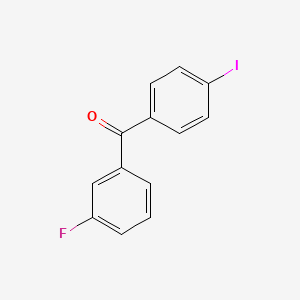

3-Fluoro-4'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-4’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Fluoro-4’-iodobenzophenone can be synthesized through a multi-step process involving the reaction of fluorobenzene with 4-iodobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out at temperatures ranging from 40 to 50°C for 5 to 6 hours .

Industrial Production Methods

While specific industrial production methods for 3-Fluoro-4’-iodobenzophenone are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the fluorine and iodine atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Applications De Recherche Scientifique

3-Fluoro-4’-iodobenzophenone has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These atoms can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluoro-4’-iodobenzophenone

- 3-Fluoro-4’-bromobenzophenone

- 3-Fluoro-4’-chlorobenzophenone

Uniqueness

3-Fluoro-4’-iodobenzophenone is unique due to the specific combination of fluorine and iodine substituents on the benzophenone core. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and material science .

Activité Biologique

3-Fluoro-4'-iodobenzophenone is a compound that has garnered attention in biochemical research due to its significant interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its effects on cellular processes.

This compound is characterized by the presence of a fluorine atom and an iodine atom on the benzophenone structure. This unique substitution pattern influences its reactivity and biological interactions. The compound has the following molecular formula:

- Molecular Formula : C13H8FIO

- Molecular Weight : 320.1 g/mol

Enzyme Interactions

The primary biochemical activity of this compound involves its interaction with cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics. The compound can bind to the active sites of these enzymes, leading to either inhibition or activation depending on the context of the reaction. This interaction is essential for understanding how this compound may influence metabolic pathways in living organisms.

Cellular Effects

This compound has been shown to modulate several cellular processes:

- Cell Signaling : It can alter signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

- Gene Expression : The compound affects gene expression related to oxidative stress and apoptosis, potentially leading to changes in cellular metabolism and function.

The molecular mechanism by which this compound exerts its effects includes:

- Binding Interactions : The compound binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymatic activities.

- Enzyme Inhibition : It can prevent normal catalytic activities of enzymes, resulting in substrate accumulation and altered metabolic outcomes.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : At low concentrations, it may enhance enzyme activity or promote beneficial metabolic pathways.

- High Doses : Conversely, high doses can induce toxicity, leading to oxidative stress and tissue damage. These findings underscore the importance of dosage control in experimental settings.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Study 1: Enzyme Interaction Analysis

In a study examining enzyme interactions, researchers found that this compound significantly inhibited certain cytochrome P450 isoforms. This inhibition was linked to altered drug metabolism profiles in treated animal models.

Study 2: Cellular Response Assessment

Another investigation assessed the compound's effect on human cell lines. Results indicated that exposure led to increased markers of oxidative stress and apoptosis, suggesting potential implications for cellular health and disease processes.

Metabolic Pathways

This compound is involved in several metabolic pathways:

| Pathway | Description |

|---|---|

| Cytochrome P450 Pathway | Metabolized by cytochrome P450 enzymes, influencing drug metabolism. |

| Oxidative Stress Pathway | Alters oxidative stress markers in cells, potentially leading to apoptosis. |

Transport and Distribution

The transport mechanisms for this compound within biological systems include passive diffusion and active transport via specific transporters. Once inside cells, it can localize to various compartments such as the cytoplasm and mitochondria, where it exerts its biochemical effects.

Propriétés

IUPAC Name |

(3-fluorophenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZINXWXMHNFTQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641519 |

Source

|

| Record name | (3-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-27-8 |

Source

|

| Record name | (3-Fluorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.